4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the first paper, the synthesis of a related compound, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, is described. This synthesis involves starting from benzaldehyde and proceeds to yield the final product in 60% overall yield. The process includes steps such as irradiation and acid-catalyzed rearrangements, which are common in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as the stable 4-[2-isopropylidene]-phenol carbocation from bisphenol A discussed in the second paper, suggests that the stability of carbocations can be a significant factor in the synthesis and reactivity of phenolic compounds. This could be relevant when considering the stability and reactivity of the carbocation intermediates that might be formed during the synthesis or reactions of "4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone" .

Chemical Reactions Analysis

The first paper provides a detailed account of photochemical and acid-catalyzed rearrangements of a cyclohexadienone compound. These reactions include photorearrangement, protiodesilylative rearrangement, and photoisomerization, which are indicative of the complex behavior of such compounds under various conditions. The formation of phenols and carbocations as intermediates or products is particularly noteworthy .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone," they do provide information on related compounds. For instance, the third paper discusses the synthesis and characterization of a series of compounds, which includes IR, 1H NMR, 13C NMR, Mass, and elemental analysis. These techniques are essential for determining the physical and chemical properties of organic compounds and would likely be used in the analysis of "4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone" as well .

科学研究应用

Synthesis of Glycosyl Donors and Analogues

A method has been developed for the introduction of dimethylphenylsilyl groups at the 4-position in carbohydrates, leading to the creation of C-silylated glycosyl donors starting from cellulose. This process explores the glycosylation properties with different glucoside acceptors and finds that the reactivity of these donors is higher than their 4-deoxy analogues, indicating a potential route for synthetic carbohydrate chemistry (Pedersen & Pedersen, 2020).

Upgrading Lignin-Derived Bio-Oil

Research has investigated the catalytic upgrading of lignin-derived bio-oil compounds, such as 4-methylanisole, under various conditions. This study provides insights into the reaction mechanisms and product distributions, contributing to the development of processes for the valorization of lignin and other biomass components into valuable chemicals (Saidi, Rahimpour, & Raeissi, 2015).

Biodegradation and Environmental Applications

Biodegradation of Dimethylphenols

The biodegradation pathways of dimethylphenols in bacteria have been elucidated, revealing different ring-cleavage pathways for phenolic compounds. This research is significant for understanding the microbial degradation of environmental pollutants and could guide bioremediation strategies for phenolic contaminants (Viggor et al., 2002).

Polymer Science Applications

Preparation of Telechelics

Research has been conducted on the oxidative coupling copolymerization of dimethylphenol with other compounds to create polymeric materials with specific end-group functionalities. This work contributes to the field of polymer science by providing methods for synthesizing polymers with tailored properties (Wei, Challa, & Reedijk, 1991).

安全和危害

属性

IUPAC Name |

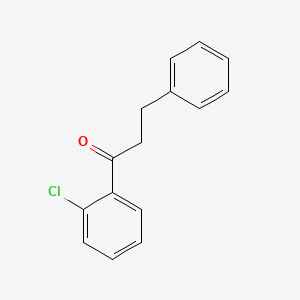

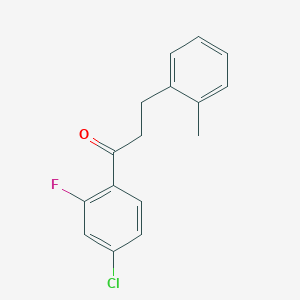

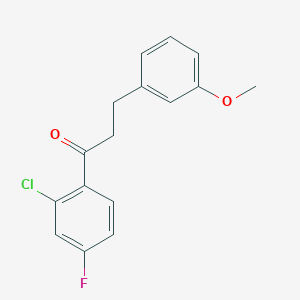

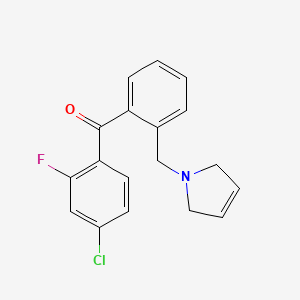

ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDXRRCFCPVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644675 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-76-5 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

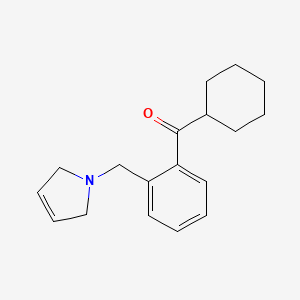

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)